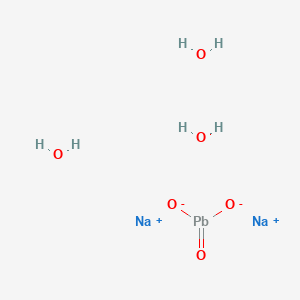
Sodium plumbate
Overview
Description
It is a white to pale yellow powder that is soluble in water and slightly soluble in alcohol.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium plumbate can be synthesized through various methods. One common synthetic route involves the reaction of lead dioxide with sodium hydroxide in the presence of water. The reaction conditions typically include maintaining a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of disodium;dioxido(oxo)lead;trihydrate often involves large-scale reactions using lead compounds and sodium hydroxide. The process may include purification steps to remove impurities and obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Sodium plumbate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of lead and sodium ions, which can participate in various chemical processes.
Common Reagents and Conditions: Common reagents used in reactions with disodium;dioxido(oxo)lead;trihydrate include acids, bases, and oxidizing agents. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from reactions involving disodium;dioxido(oxo)lead;trihydrate depend on the specific reagents and conditions used. For example, reactions with acids may produce lead salts, while reactions with oxidizing agents may yield lead oxides.
Scientific Research Applications
Sodium plumbate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions and as a catalyst in certain processes. In biology and medicine, it has been studied for its potential use in diagnostic and therapeutic applications. In industry, it is used in the production of lead-based materials and as an additive in certain manufacturing processes.
Mechanism of Action
The mechanism of action of disodium;dioxido(oxo)lead;trihydrate involves its interaction with molecular targets and pathways in biological systems. The lead ions in the compound can bind to specific proteins and enzymes, affecting their function and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Sodium plumbate can be compared with other lead-based compounds, such as lead acetate trihydrate and lead dioxide. While these compounds share some similarities, disodium;dioxido(oxo)lead;trihydrate is unique in its specific chemical structure and properties. This uniqueness makes it suitable for certain applications where other lead compounds may not be as effective.
List of Similar Compounds:- Lead acetate trihydrate
- Lead dioxide
- Lead monoxide
- Lead tetroxide
Properties
IUPAC Name |
disodium;dioxido(oxo)lead;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Na.3H2O.3O.Pb/h;;3*1H2;;;;/q2*+1;;;;;2*-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKZURMPGWZXDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.[O-][Pb](=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6Na2O6Pb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648486 | |
| Record name | Sodium oxoplumbanebis(olate)--water (2/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52623-79-7 | |
| Record name | Sodium oxoplumbanebis(olate)--water (2/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(2,5-dichlorophenyl)methanone](/img/structure/B1614322.png)
![3'-Carboethoxy-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1614323.png)








